molecular formula C10H22ClNO2 B2788855 tert-butyl (2R)-2-aminohexanoate hydrochloride CAS No. 158741-12-9

tert-butyl (2R)-2-aminohexanoate hydrochloride

Cat. No.: B2788855
CAS No.: 158741-12-9
M. Wt: 223.74
InChI Key: YWUGPFDZLBSQBJ-DDWIOCJRSA-N
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Description

tert-butyl (2R)-2-aminohexanoate hydrochloride (CAS: EN300-6730773) is a chiral organic compound with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.72 g/mol . Structurally, it consists of a hexanoate backbone with a tert-butyl ester group at the carboxyl terminus and an amino group at the second carbon in the (R)-configuration, stabilized as a hydrochloride salt. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for introducing stereochemical complexity into drug candidates. Its tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes .

Properties

IUPAC Name

tert-butyl (2R)-2-aminohexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-5-6-7-8(11)9(12)13-10(2,3)4;/h8H,5-7,11H2,1-4H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUGPFDZLBSQBJ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-aminohexanoate hydrochloride typically involves the protection of the amino group of norleucine with a tert-butyl group. This is followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and reagents like hydrochloric acid in ethyl acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, coupling reactions, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R)-2-aminohexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

tert-butyl (2R)-2-aminohexanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-aminohexanoate hydrochloride involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The molecular targets include enzymes and receptors that interact with the peptide, leading to various biological effects .

Comparison with Similar Compounds

(a) tert-butyl (2S)-2-aminohexanoate hydrochloride

  • Molecular Formula: C₉H₂₀ClNO₂
  • Molecular Weight : 209.72 g/mol
  • CAS : 15911-73-6
  • Key Differences : The (S)-enantiomer differs in stereochemistry at the α-carbon, which can significantly alter biological activity and metabolic pathways. For instance, the (R)-configuration may exhibit higher binding affinity in chiral drug targets .

(b) tert-butyl (2R)-6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

  • Molecular Formula : C₁₅H₃₁ClN₂O₄
  • Molecular Weight : 338.88 g/mol
  • CAS : 7750-45-0
  • Key Differences: Features an additional Boc-protected amino group at the sixth carbon. This dual protection enhances its utility in peptide synthesis, enabling sequential deprotection strategies .

Functional Group Variants

(a) tert-butyl 2-aminopentanoate hydrochloride

  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 195.70 g/mol
  • CAS : 17389-07-0
  • Key Differences: Shorter carbon chain (pentanoate vs.

(b) tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

  • Molecular Formula: C₁₀H₂₀ClNO₂
  • Molecular Weight : 221.72 g/mol
  • CAS : 1909327-88-3
  • Key Differences: Incorporates a cyclopropylmethyl group instead of a hexanoate chain, introducing ring strain and rigidity, which can modulate receptor interactions in drug design .

Complex Derivatives

(a) tert-butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate hydrochloride

  • Molecular Formula: C₁₇H₂₈ClNO₃
  • Molecular Weight : 329.87 g/mol
  • CAS : 1998701-20-4
  • Key Differences : Aromatic phenyl group with a tert-butoxy substituent enhances π-π stacking interactions and solubility in hydrophobic environments .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications
tert-butyl (2R)-2-aminohexanoate hydrochloride C₉H₂₀ClNO₂ 209.72 EN300-6730773 (R)-configuration, hexanoate backbone Chiral intermediates in drug synthesis
tert-butyl (2S)-2-aminohexanoate hydrochloride C₉H₂₀ClNO₂ 209.72 15911-73-6 (S)-configuration Stereochemical studies
tert-butyl 2-aminopentanoate hydrochloride C₉H₁₈ClNO₂ 195.70 17389-07-0 Shorter chain (C5) Model for lipophilicity optimization
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride C₁₀H₂₀ClNO₂ 221.72 1909327-88-3 Cyclopropylmethyl group Rigid scaffold for agrochemicals

Biological Activity

Tert-butyl (2R)-2-aminohexanoate hydrochloride is a chiral amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is primarily studied for its role as a building block in the synthesis of various bioactive molecules and its interactions with biological systems.

Chemical Structure

The chemical formula for this compound is C10H21ClN2O2C_{10}H_{21}ClN_{2}O_{2}. Its structure features a tert-butyl group attached to a chiral amino acid backbone, which is critical for its biological activity.

This compound functions primarily as a substrate or intermediate in the synthesis of various pharmacologically active compounds. Its biological activity can be attributed to its ability to modulate neurotransmitter systems, particularly through interactions with glycine transporters (GlyT).

  • Glycine Transport Inhibition : Research indicates that this compound may act as an inhibitor of GlyT, which plays a significant role in regulating glycine levels in the central nervous system. Inhibition of GlyT can lead to increased synaptic glycine concentrations, enhancing inhibitory neurotransmission and potentially providing analgesic effects .
  • Analgesic Properties : Studies have shown that compounds similar to this compound exhibit analgesic properties by reducing hyperalgesia and allodynia in animal models. This suggests that it may be beneficial for pain management therapies .

Pharmacokinetics

  • Absorption and Metabolism : The compound is rapidly absorbed following intraperitoneal injection and has demonstrated stability in plasma, indicating potential for effective systemic delivery .
  • Blood-Brain Barrier Penetration : Its structure allows it to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Study 1: Analgesic Efficacy

In a study evaluating various GlyT inhibitors, this compound analogs were tested for their ability to alleviate pain in rodent models. Results indicated significant reductions in pain responses compared to control groups, highlighting its potential as an analgesic agent .

Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitter release through GlyT inhibition. The study found that this compound effectively increased glycine levels at synapses, leading to enhanced inhibitory signaling and reduced excitatory overactivity in neuronal circuits .

Data Tables

CompoundGlyT Inhibition IC50 (nM)Analgesic EffectBBB Penetration
tert-butyl (2R)-2-aminohexanoate105YesYes
ORG2554316YesYes
GT-0198105YesYes

Q & A

Basic: What are the recommended storage conditions and handling protocols for tert-butyl (2R)-2-aminohexanoate hydrochloride to maintain stability?

Answer:
Store the compound at 2–8°C in a tightly sealed, moisture-resistant container under inert gas (e.g., nitrogen). Use anhydrous solvents (e.g., DMSO) for dissolution to prevent hydrolysis. Purity (>97%, verified by HPLC or COA) should be confirmed prior to use to ensure experimental reproducibility .

PropertyValueReference
Storage Temp2–8°C
Solubility (DMSO)10 mM at 25°C
Purity Threshold>97.00%

Basic: Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers. Compare retention times with a certified standard .
  • NMR Spectroscopy : Analyze the tert-butyl group’s singlet (~1.4 ppm in 1^1H NMR) and the α-amino proton’s coupling pattern to confirm stereochemistry .
  • Mass Spectrometry (MS) : Validate molecular weight (338.87 g/mol) via ESI-MS or MALDI-TOF .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound with high enantioselectivity?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomeric excess (ee) during asymmetric synthesis. For example, simulate the energy barriers for competing stereochemical pathways .
  • Machine Learning (ML) : Train models on existing kinetic data (e.g., reaction temperature, catalyst loading) to identify optimal conditions. Implement feedback loops where experimental results refine computational parameters .

Advanced: What methodologies resolve contradictions in solubility data across experimental setups?

Answer:

  • Standardized Solubility Assays : Conduct parallel experiments using USP/Ph.Eur. guidelines for solvent preparation (e.g., DMSO purity ≥99.9%) and controlled temperature (±0.1°C) .
  • Dynamic Light Scattering (DLS) : Detect aggregation in solution, which may artificially lower measured solubility .
Factor Causing DiscrepancyMitigation StrategyReference
Solvent impuritiesUse HPLC-grade solvents
Temperature fluctuationsCalibrate thermal controls

Basic: What synthetic routes yield this compound with minimal byproduct formation?

Answer:

  • Boc-Protection Strategy : React (2R)-2-aminohexanoic acid with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 8–9). Isolate the Boc-protected intermediate, then treat with HCl/dioxane to form the hydrochloride salt .
  • Byproduct Reduction : Optimize stoichiometry (1:1.05 molar ratio of amine to Boc₂O) and monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) .

Advanced: How can researchers assess the compound’s stability under physiological conditions for drug delivery applications?

Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS. Compare with stability in acidic (pH 2.0) and basic (pH 9.0) buffers .
  • Mechanistic Studies : Use 13^{13}C NMR to track hydrolysis of the tert-butyl ester under simulated gastric conditions .

Advanced: What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during synthesis .
  • Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance enantiomeric separation during recrystallization .

Basic: How should researchers validate the compound’s identity in cross-disciplinary studies?

Answer:

  • Multi-Technique Cross-Validation :
    • IR Spectroscopy : Confirm ester carbonyl stretch (~1720 cm1^{-1}) and ammonium chloride bands .
    • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 53.17%, H: 9.21%, N: 8.26%) .

Advanced: What experimental designs elucidate the compound’s role in modulating enzyme activity?

Answer:

  • Kinetic Assays : Measure KmK_m and VmaxV_{max} of target enzymes (e.g., proteases) with/without the compound. Use Michaelis-Menten plots to identify inhibition mechanisms .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry between the compound and enzyme .

Advanced: How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Steric Analysis : Compare reaction rates with analogs (e.g., methyl or benzyl esters) using Hammett plots. The tert-butyl group’s bulkiness reduces nucleophilic attack at the ester carbonyl .
  • DFT Simulations : Calculate partial charges on the carbonyl carbon to predict susceptibility to nucleophiles .

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